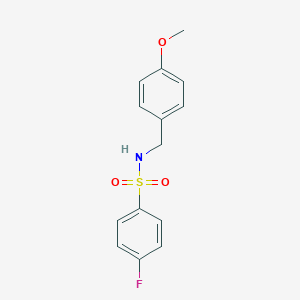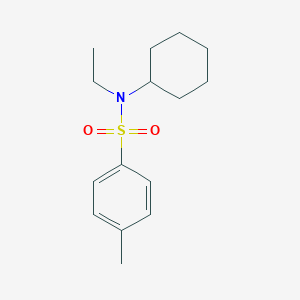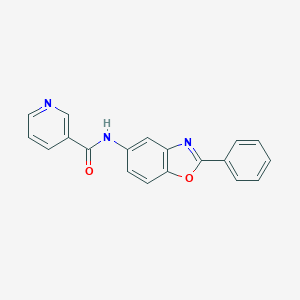
N-(4-methoxyphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)pyridine-3-carboxamide, also known as NMPC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine carboxamide family and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain proteins in the body. In particular, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the activity of Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting the activity of Hsp90, N-(4-methoxyphenyl)pyridine-3-carboxamide can disrupt the function of other proteins in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)pyridine-3-carboxamide are complex and varied. In addition to its effects on Hsp90, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to have effects on a variety of other proteins and cellular processes. For example, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the protein AKT, which is involved in cell growth and survival. N-(4-methoxyphenyl)pyridine-3-carboxamide has also been shown to inhibit the activity of the protein VEGFR, which is involved in the growth of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-(4-methoxyphenyl)pyridine-3-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(4-methoxyphenyl)pyridine-3-carboxamide can have off-target effects on other proteins in the body, which can complicate experimental design.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)pyridine-3-carboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the study of the effects of N-(4-methoxyphenyl)pyridine-3-carboxamide on other proteins and cellular processes, which could lead to the discovery of new therapeutic targets. Finally, there is interest in developing new synthesis methods for N-(4-methoxyphenyl)pyridine-3-carboxamide that are more efficient and environmentally friendly.
Conclusion:
In conclusion, N-(4-methoxyphenyl)pyridine-3-carboxamide is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is well established, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound. Overall, N-(4-methoxyphenyl)pyridine-3-carboxamide is a valuable tool for the study of protein function and has the potential to lead to the development of new therapeutics for a variety of diseases.
Méthodes De Synthèse
The synthesis method of N-(4-methoxyphenyl)pyridine-3-carboxamide involves the reaction of 4-methoxyaniline with pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(4-methoxyphenyl)pyridine-3-carboxamide. This synthesis method has been well established in the literature and has been used to produce N-(4-methoxyphenyl)pyridine-3-carboxamide in large quantities.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)pyridine-3-carboxamide has been used in a variety of scientific research applications, including as a tool to study the function of certain proteins in the body. For example, N-(4-methoxyphenyl)pyridine-3-carboxamide has been shown to inhibit the activity of the protein Hsp90, which is involved in a variety of cellular processes. By inhibiting the activity of Hsp90, researchers can study the effects of this protein on cells and tissues.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)pyridine-3-carboxamide |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-11(5-7-12)15-13(16)10-3-2-8-14-9-10/h2-9H,1H3,(H,15,16) |
Clé InChI |
BIIGKWRZEOUZSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Solubilité |
34.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)





![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)